molecular formula C12H10S2 B046162 Diphenyl disulfide CAS No. 882-33-7

Diphenyl disulfide

Cat. No.: B046162
CAS No.: 882-33-7
M. Wt: 218.3 g/mol
InChI Key: GUUVPOWQJOLRAS-UHFFFAOYSA-N
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Description

Diphenyl disulfide (C₆H₅)₂S₂ is an organosulfur compound featuring a disulfide bridge (-S-S-) between two phenyl groups. This structural motif is critical in organic chemistry and biochemistry, influencing redox reactions and material properties . It is synthesized via oxidation of thiophenol using hydrogen peroxide (H₂O₂) in trifluoroethanol, yielding high-purity products . Applications span catalysis (e.g., C–S coupling reactions) , medicinal chemistry (e.g., antibiofilm agents) , and polymer science (e.g., self-healing materials via disulfide exchange) . Its equilibrium structure, characterized by computational and experimental methods, reveals a flexible S-S bond with a dihedral angle of ~85°, impacting reactivity .

Preparation Methods

Phenyl Disulfide can be synthesized through various methods:

    Oxidation of Thiophenol: This is the most common method, where thiophenol is oxidized using iodine or hydrogen peroxide.

    Industrial Production: Industrially, phenyl disulfide is produced by the oxidation of thiophenol in the presence of a catalyst.

Chemical Reactions Analysis

Phenyl Disulfide undergoes several types of chemical reactions:

    Reduction: It can be reduced to thiophenol using hydride reagents such as sodium borohydride. [ \text{C}{10}\text{S}_2 + 2 \text{NaBH}_4 \rightarrow 2 \text{C}_6\text{H}_5\text{SH} + 2 \text{NaBH}_3 ]

    Substitution: Phenyl Disulfide can react with alkyl halides to form thioethers. [ \text{C}{10}\text{S}_2 + 2 \text{RX} \rightarrow 2 \text{C}_6\text{H}_5\text{SR} + 2 \text{HX} ]

    Oxidation: It can be oxidized to sulfoxides and sulfones using oxidizing agents like hydrogen peroxide.

Scientific Research Applications

Catalytic Applications

1.1 Photocatalysis

Diphenyl disulfide has emerged as an effective photocatalyst in various organic reactions. Its ability to generate thiyl radicals under UV light allows it to facilitate radical bond-forming reactions. This property has been exploited in several notable studies:

  • Cycloaddition Reactions : this compound has been employed in enantioselective cycloaddition reactions, where it catalyzes the addition of alkenes to vinylcyclopropanes under UV irradiation. This process generates high yields of cycloadducts, showcasing the compound's utility in asymmetric synthesis .
  • Oxidative Cleavage of Alkenes : In the presence of visible light, this compound can catalyze the oxidative cleavage of olefins to produce aldehydes or ketones. This reaction proceeds through the formation of thiyl radicals that interact with oxygen, demonstrating the compound's potential for green chemistry applications .

1.2 Hydrogen Atom Transfer (HAT) Reagent

This compound serves as a hydrogen atom transfer reagent in various chemical transformations. It has been used to facilitate ring-opening reactions and other transformations where hydrogen transfer is crucial for product formation . The ability to mediate such reactions makes it valuable in synthetic organic chemistry.

Industrial Applications

2.1 Vulcanization and Devulcanization

This compound is widely used in the rubber industry for the devulcanization of sulfur-vulcanized rubber products. Its effectiveness in breaking sulfur-sulfur bonds allows for the recycling of rubber materials, making it an important agent for sustainable practices within the industry .

Biological Applications

3.1 Antibacterial Properties

Recent studies have indicated that this compound exhibits antibacterial activity, making it a candidate for applications in dental materials and other medical devices. Its incorporation into adhesive systems has shown promise in enhancing antibacterial properties while maintaining bonding strength .

Case Studies and Research Findings

StudyApplicationFindings
Maruoka et al., 2014Enantioselective CycloadditionDemonstrated high yields (up to 97%) using this compound as a catalyst for vinylcyclopropane reactions .
Meng et al., 2019Oxidative CleavageShowed efficient cleavage of alkenes under visible light, producing ketones and aldehydes .
Research on Rubber RecyclingDevulcanizationHighlighted this compound's role in recycling sulfur-vulcanized rubber products effectively .
Antibacterial StudiesDental AdhesivesFound that this compound enhances antibacterial properties when used in dental adhesives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfides, Sulfoxides, and Sulfones

Diphenyl Sulfide (C₆H₅)₂S :

  • Oxidation Behavior : Oxidizes to diphenyl sulfoxide (C₆H₅)₂S=O at >80°C and further to diphenyl sulfone (C₆H₅)₂SO₂ under prolonged oxidative conditions .
  • Reactivity : Less polar than diphenyl disulfide, making it less reactive in radical-mediated exchange reactions .
  • Dielectric Properties : Lower dielectric constant compared to sulfoxides and sulfones, affecting microwave-assisted applications .

Diphenyl Sulfoxide (C₆H₅)₂S=O :

  • Stability : Intermediate oxidation product; resists further oxidation under mild conditions .
  • Applications : Used in asymmetric synthesis due to its chiral sulfur center.

Diphenyl Sulfone (C₆H₅)₂SO₂ :

  • Stability : Terminal oxidation product; highly stable and resistant to thermal degradation .
  • Applications : Utilized in high-temperature polymers and dielectric materials .

Table 1: Oxidation States and Thermal Stability

Compound Oxidation State Thermal Stability (°C) Key Application
Diphenyl Sulfide -2 160–180 Dielectric studies
Diphenyl Sulfoxide 0 200–220 Asymmetric synthesis
Diphenyl Sulfone +4 >300 High-temperature polymers
This compound -1 (each S) 150–170 Catalysis , Self-healing materials

Other Disulfide Compounds

Dimethyl Disulfide (CH₃)₂S₂ :

  • Reactivity : Higher volatility and lower bond dissociation energy (BDE) of S-S bond (73 kcal/mol) compared to this compound (84 kcal/mol) .
  • Catalytic Performance : Yields 60% in C–S coupling with iodobenzene, lower than this compound (88%) due to weaker π-interactions with catalysts .

Diallyl Disulfide (CH₂=CHCH₂)₂S₂ :

  • Biological Activity : Exhibits antimicrobial properties but lower cytotoxicity (IC₅₀ > 100 µM) compared to this compound (IC₅₀ = 25–40 µM in HCT-116 cells) .

Di-tert-butyl Disulfide ((CH₃)₃C)₂S₂ :

  • Steric Effects : Bulky substituents reduce antioxidant efficacy but enhance thermal stability (>200°C) .

Table 2: Reactivity and Catalytic Performance in C–S Coupling

Disulfide Catalyst System Aryl Halide Yield (%) Reference
This compound Fe/Zn, DMF, 140°C Iodobenzene 88
Dimethyl Disulfide Fe/Zn, DMF, 140°C Iodobenzene 60
Diisopropyl Disulfide Fe/Zn, DMF, 140°C Iodobenzene 20

Key Mechanistic Insights

  • Radical-Mediated Exchange : this compound undergoes S-S bond cleavage via radical mechanisms, enhanced by catalysts like Cs₂CO₃ .
  • Oxidative Pathways : Competes with diphenyl sulfide in coal oxidation models, forming sulfoxides and sulfones .
  • Catalyst Interactions : Strong coordination with transition metals (e.g., Pd, Fe) reduces reactivity compared to diphenyl diselenide, which has lower BDE .

Biological Activity

Diphenyl disulfide (DPDS) is an organosulfur compound that has garnered attention for its biological activities, particularly in the context of cancer research and other therapeutic applications. This article reviews the current understanding of DPDS's biological activity, highlighting its anticancer properties, mechanisms of action, and potential therapeutic implications.

Chemical Structure and Properties

This compound has the chemical formula C12H10S2C_{12}H_{10}S_2 and consists of two phenyl groups connected by a disulfide bond. Its structure is significant for its biological interactions, as the sulfur atoms can participate in various biochemical reactions.

Anticancer Activity

Recent studies have demonstrated that DPDS exhibits significant anticancer properties. One notable study focused on its effects on breast cancer cell lines, revealing several key findings:

  • Cell Viability and Proliferation : DPDS was shown to inhibit cellular proliferation and viability in a dose-dependent manner. The compound reduced colony formation, indicating a decrease in clonogenicity among treated cells .
  • Induction of Apoptosis : The mechanism behind DPDS's anticancer effects appears to involve the induction of apoptosis. This was confirmed through Annexin-V and 7-AAD double staining assays, which indicated increased apoptosis in breast cancer cells treated with DPDS .
  • Autophagy Activation : Additionally, Western blot analysis revealed an increase in the expression of autophagy markers such as LC3B-II, suggesting that DPDS may also promote autophagic processes in cancer cells .

Table 1: Summary of Biological Activities of this compound

ActivityObservationsReferences
CytotoxicityInhibits cell viability in breast cancer cells
Apoptosis InductionIncreases apoptosis markers (Bax, p21)
Autophagy ActivationUpregulation of LC3B-II expression
Corrosion InhibitionEffective as a corrosion inhibitor in certain contexts

The biological activity of DPDS can be attributed to several mechanisms:

  • Oxidative Stress : DPDS may induce oxidative stress within cancer cells, leading to cellular damage and subsequent apoptosis. This is facilitated by the generation of reactive oxygen species (ROS) upon its metabolism .
  • Protein Interaction : The disulfide bond in DPDS can interact with thiol-containing proteins, potentially altering their function and leading to cell death pathways .
  • Inhibition of Enzymatic Activity : Some studies suggest that DPDS can inhibit specific enzymes involved in cell proliferation and survival, further contributing to its anticancer effects .

Case Study 1: Breast Cancer Cells

A recent study evaluated the effects of synthetic DPDS on MCF-7 breast cancer cells. Results indicated that treatment with DPDS led to a significant reduction in cell viability compared to untreated controls. The study utilized various concentrations of DPDS and employed MTT assays to assess cytotoxicity, showing that higher concentrations resulted in greater cell death .

Case Study 2: Corrosion Inhibition

In addition to its anticancer properties, DPDS has been studied for its role as a corrosion inhibitor. Research demonstrated that it effectively protects metal surfaces from oxidative damage, showcasing its versatility beyond biological applications .

Q & A

Basic Research Questions

Q. How is diphenyl disulfide synthesized with high purity, and what spectroscopic methods validate its structural integrity?

this compound is synthesized via direct coupling of thiophenol derivatives under oxidative conditions. A representative procedure involves reacting thiophenol with iodine in ethyl acetate/n-hexane (1:20), yielding a white solid with 98% purity . Structural validation employs:

  • ¹H NMR (400 MHz, CDCl₃): Peaks at δ 7.24–7.36 (m, 6H) and 7.54 (m, 4H) confirm aromatic protons.
  • ¹³C NMR (100 MHz, CDCl₃): Signals at δ 137.0, 129.1, 127.5, and 127.2 correlate with carbons adjacent to sulfur atoms .
  • Melting point : 53–56°C (literature range: 58–61°C ), with deviations attributable to solvent residues or polymorphic forms.

Q. What solvent systems and conditions optimize this compound’s solubility for reactivity studies?

this compound exhibits limited solubility in polar solvents (e.g., water) but dissolves readily in dichloromethane (DCM), chloroform, and dimethyl sulfoxide (Me₂SO). For electrochemical studies (e.g., sulfur insertion reactions), DCM is preferred due to its inertness and compatibility with cyclic voltammetry, showing distinct UV-Vis absorbance peaks at 260–280 nm . For biological assays, dimethyl sulfoxide (DMSO) is used as a stock solvent, with final concentrations ≤0.1% to avoid cytotoxicity .

Q. How do thermal properties (melting point, boiling point) influence experimental handling?

The compound’s low melting point (58–61°C ) necessitates storage at –20°C to prevent degradation. Sublimation occurs at elevated temperatures (>100°C), requiring vacuum distillation for purification. Boiling point (191–192°C at 15 mmHg ) guides reflux conditions in synthetic protocols.

Advanced Research Questions

Q. What mechanistic insights explain this compound’s role in modulating copper surface chemistry?

In ASTM D-130 copper corrosion tests, this compound competes with elemental sulfur for adsorption sites on copper surfaces. X-ray photoelectron spectroscopy (XPS) reveals:

  • Surface competition : At 20 mg S/L, this compound reduces surface sulfur from 22% to 11% when co-administered with elemental sulfur, suggesting competitive binding .
  • Molecular size effects : Larger disulfide molecules occupy more surface area, inhibiting further adsorption of smaller species like propanethiol .
  • Experimental design tip: Use concentration gradients (50–500 mg/L) and control groups (single-component solutions) to isolate competitive effects .

Q. How does this compound induce apoptosis in breast cancer cells, and what methodological controls are critical?

this compound activates Bax protein hydrolysis and autophagy in MCF-7 cells via:

  • Dose-dependent cytotoxicity : IC₅₀ values are determined using MTT assays (48–72 hr exposure) with 5–100 µM concentrations .
  • Flow cytometry : Annexin V/PI staining confirms apoptosis induction (e.g., 20% increase at 50 µM ).
  • Control considerations : Include caspase inhibitors (e.g., Z-VAD-FMK) to differentiate apoptotic vs. necrotic pathways and autophagy blockers (e.g., chloroquine) to assess pathway crosstalk .

Q. What analytical techniques resolve contradictions in this compound’s oxidative stability under photooxygenation?

Conflicting data on oxidation rates arise from solvent polarity and sensitizer choice. Key findings:

  • Co-oxidation studies : this compound remains inert under singlet oxygen (¹O₂) unless paired with reactive disulfides (e.g., diethyl disulfide), which generate zwitterionic intermediates that oxidize it .
  • Methodology : Use UV-Vis spectroscopy to track S–S bond cleavage (λ = 260–280 nm) and gas chromatography (GC) to quantify volatile byproducts (e.g., SO₂) .

Q. How is this compound utilized in synthesizing pre-ceramic Group III/V compounds?

It reacts with cyclic phosphines (e.g., (PPh)₅) to form P–S bonds, enabling boron-arsenic pre-ceramic precursors. Key steps:

  • Reaction design : Stir equimolar amounts in anhydrous toluene at 80°C for 24 hr under N₂ .
  • Product characterization : ³¹P NMR identifies new peaks at δ –5 to 10 ppm, confirming P–S bond formation .

Q. Methodological Considerations

Q. How do researchers address discrepancies in NMR spectral data across studies?

Variations in ¹³C NMR chemical shifts (e.g., δ 137.0 vs. 135.5 ) may stem from solvent effects (CDCl₃ vs. DMSO-d₆) or dynamic exchange processes. Mitigation strategies:

  • Standardize solvent systems and temperature (e.g., 25°C).
  • Use heteronuclear correlation (HSQC) to resolve overlapping signals .

Q. What advanced techniques map disulfide bond interactions in proteins using this compound analogs?

LC-MS/MS with collision-induced dissociation (CID) identifies disulfide linkages. For example:

  • Orbitrap Fusion Lumos : Detects low-abundance peptides (<1 fmol) with 2 ppm mass accuracy .
  • Software tools : pLink-SS validates connectivity using fragmentation patterns .

Properties

IUPAC Name

(phenyldisulfanyl)benzene
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InChI

InChI=1S/C12H10S2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10H
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InChI Key

GUUVPOWQJOLRAS-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)SSC2=CC=CC=C2
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Molecular Formula

C12H10S2
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Related CAS

93345-44-9
Record name Disulfide, diphenyl, homopolymer
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DSSTOX Substance ID

DTXSID6022131
Record name Diphenyl disulfide
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Molecular Weight

218.3 g/mol
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Physical Description

Colorless solid; [Merck Index] White crystalline powder with an unpleasant odor; [Alfa Aesar MSDS], Solid, orthorhombic needles
Record name Diphenyl disulfide
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Boiling Point

310.00 °C. @ 760.00 mm Hg
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Solubility

insoluble in water; soluble in alcohol, ether, carbon disulfide
Record name Phenyl disulfide
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Density

1.353 (20°)
Record name Phenyl disulfide
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CAS No.

882-33-7
Record name Diphenyl disulfide
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Record name DIPHENYL DISULFIDE
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Melting Point

62 - 63 °C
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Synthesis routes and methods I

Procedure details

5.5 Grams (0.05 mole) of thiophenol are stirred with 10.2 grams (0.05 mole) of N-(phenylthio)maleimide in 150 ml of benzene at room temperature for 1 hour. The benzene is removed from the reaction mixture by evaporation and the residue is added to 200 ml of methanol. A white solid forms upon contact with the methanol which is recovered by filtration. The solid recovered is 9.2 grams (84% yield) of phenyl disulfide. Recrystallized from methanol, the product melts sharply at 60° C.
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
84%

Synthesis routes and methods II

Procedure details

One proceeds according to Example 1 except that p-toluene sulfonyl chloride is replaced by benzene sulfonyl chloride as starting material. Thus 10 g of phenyl-disulfide are obtained, yield 93%. Mp.: 58°-60° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
93%

Synthesis routes and methods III

Procedure details

To the same reactor, 220 g of thiophenol, 16 g of sulphur and 4 g of Amberlyst A 21 resin are added. The mixture is kept at ambient temperature while stirring. At the end of the evolution of hydrogen sulphide, the liquid is recovered. The analysis of which shows that it is wholly composed of diphenyl disulphide and excess thiophenol. The yield of diphenyl disulphide is 99% in relation to the sulphur added.
Quantity
220 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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